Nickel citrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPLJLAHMKABPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ni3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889500 | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-92-4 | |

| Record name | Triickel dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinickel dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Signaling Interactions of Nickel Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of nickel citrate. It further delves into the known interactions of nickel ions with key cellular signaling pathways relevant to drug development, offering insights for researchers in toxicology, pharmacology, and materials science.

Chemical Properties and Structure of this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and the citrate anion. It typically exists as a hydrated salt, with the most common form being trinickel dicitrate, which can have a variable number of water molecules of hydration.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is generally a green to bluish-green crystalline solid that is soluble in water.[1] The exact solubility can be influenced by the degree of hydration and the pH of the solution.[1]

| Property | Value | References |

| Molecular Formula | Ni₃(C₆H₅O₇)₂·xH₂O | [2] |

| Molecular Weight | 554.33 g/mol (anhydrous) | [2] |

| Appearance | Green to bluish-green crystalline powder | [1][2] |

| Solubility | Soluble in water | [1][3] |

| Melting Point | 153 °C | [2] |

| Density | 1.85 g/cm³ at 21.9 °C | [4] |

Chemical Structure and Coordination

The citrate ion (C₆H₅O₇³⁻) is a multidentate ligand, capable of coordinating to the nickel(II) ion through its three carboxylate groups and one hydroxyl group.[1] This chelation results in the formation of stable complexes. The coordination geometry around the nickel(II) center is typically octahedral, with oxygen atoms from the citrate ligand and water molecules occupying the coordination sites.[1]

The ability of the citrate ligand to bridge multiple nickel centers can lead to the formation of polymeric or networked structures.[1] The specific structure can be influenced by factors such as pH and the molar ratio of nickel to citrate during synthesis. At different pH levels, various nickel-citrate complex species can exist in solution, including [NiCit]⁻, [NiHCit], [NiCit₂]⁴⁻, and [NiHCit₂]³⁻.[5]

The structural arrangement of a nickel-citrate complex, specifically K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, has been determined by X-ray crystallography. In this dimeric structure, each tri-ionized citrate ion acts as a tridentate ligand to one nickel atom (coordinating through two carboxylate oxygens and the hydroxyl oxygen) and bridges to a second nickel atom through a third carboxylate oxygen. The octahedral coordination of the nickel atoms is completed by water molecules.[6][7]

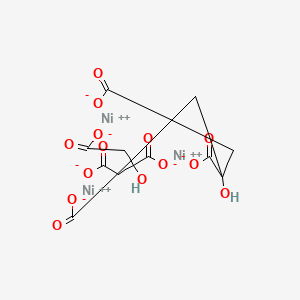

Caption: Octahedral coordination of a Nickel(II) ion by citrate and water ligands.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is a critical parameter that influences the composition of the resulting complex.

Protocol for the Synthesis of a Nickel-Citrate Complex (K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O): [7]

-

Preparation of Solutions:

-

Prepare a 1.0 M solution of citric acid.

-

Prepare a 1.0 M solution of potassium hydroxide (KOH).

-

Prepare a 1.0 M solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).

-

-

Reaction:

-

To 50 mL of the 1.0 M citric acid solution, slowly add 150 mL of the 1.0 M KOH solution with stirring.

-

To this mixture, add 50 mL of the 1.0 M NiCl₂·6H₂O solution.

-

Adjust the pH of the final solution to 5.0 with additional KOH if necessary.

-

-

Crystallization and Isolation:

-

Allow the solution to stand for 4-7 days.

-

Green crystals of the nickel-citrate complex will form.

-

Isolate the crystals by filtration.

-

Caption: A generalized workflow for the synthesis of a nickel-citrate complex.

Characterization Methods

The stability constants of various nickel-citrate complexes in aqueous solution can be determined by potentiometric pH titration.

Protocol: [6]

-

Apparatus:

-

A research-grade pH meter with a glass electrode and a calomel reference electrode.

-

A temperature-controlled titration cell maintained at 25.0 ± 0.1 °C.

-

A micrometer syringe for precise titrant delivery.

-

-

Reagents:

-

Standardized solution of sodium hydroxide (NaOH).

-

Stock solution of nickel(II) chloride of known concentration.

-

Citric acid monohydrate.

-

Potassium chloride (KCl) to maintain constant ionic strength (0.1 M).

-

-

Procedure:

-

Prepare a series of solutions containing known concentrations of nickel(II) chloride and citric acid at a constant ionic strength.

-

Titrate the solutions with the standardized NaOH solution.

-

Record the pH after each addition of titrant, allowing the system to reach equilibrium.

-

The titration data (pH versus volume of titrant) is then analyzed using a non-linear least-squares computer program to calculate the formation constants of the various nickel-citrate complex species.

-

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound.

General Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically with dimensions around 0.25 mm. This can be achieved through slow evaporation of the solvent from a saturated solution or by slow cooling.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

Interaction with Biological Signaling Pathways

While studies specifically using this compound to investigate cellular signaling are limited, a significant body of research exists on the effects of nickel(II) ions, delivered through compounds like nickel chloride (NiCl₂), on key signaling pathways relevant to drug development and toxicology. Given that this compound provides a bioavailable source of Ni²⁺ ions, it is plausible that it would elicit similar cellular responses.

Activation of Pro-inflammatory Signaling Pathways

Nickel(II) ions are known to activate several pro-inflammatory signaling pathways, which are critical targets in drug development for inflammatory diseases and cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that nickel compounds can activate the NF-κB pathway.[6] This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]

Caption: Simplified diagram of the Nickel-induced NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) pathway, are crucial in cellular responses to stress, inflammation, and apoptosis. Research has demonstrated that nickel compounds can induce the phosphorylation of JNK.[1] This activation of the JNK pathway can lead to the phosphorylation of downstream targets, such as histone H3, which is an epigenetic modification implicated in carcinogenesis.[1][2]

Caption: Simplified diagram of the Nickel-induced MAPK/JNK signaling pathway.

Implications for Drug Development

The ability of nickel to modulate these key signaling pathways has several implications for drug development:

-

Toxicological Screening: Understanding these mechanisms is crucial for assessing the potential toxicity of nickel-containing compounds and materials used in medical devices or drug delivery systems.

-

Therapeutic Potential: While nickel itself is toxic at higher concentrations, the study of its interactions with signaling pathways can provide insights into the development of novel therapeutic agents that target these pathways.

-

Inflammatory Models: Nickel compounds can be used as tools in in vitro and in vivo models to induce and study inflammatory responses, aiding in the development of anti-inflammatory drugs.

Conclusion

This compound is a coordination complex with well-defined chemical and structural properties. While direct studies on the interaction of this compound with cellular signaling pathways are not abundant, the extensive research on the effects of nickel(II) ions provides a strong basis for predicting its biological activity. The activation of pro-inflammatory pathways such as NF-κB and MAPK/JNK by nickel is of significant interest to researchers in drug development and toxicology. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and further investigation of this compound and its biological effects. Future research should focus on directly elucidating the signaling effects of this compound to confirm the activities inferred from studies with other nickel salts.

References

- 1. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of nuclear factor-kappaB and not activator protein-1 in cellular response to nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of Nickel (II) Citrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for nickel (II) citrate. Given the complex nature of nickel and citric acid interactions, this document elucidates the formation of various nickel (II) citrate species, from amorphous precipitates to crystalline complexes, detailing the critical parameters that govern the reaction outcomes.

Introduction to Nickel (II) Citrate Chemistry

Nickel (II) citrate is a coordination compound formed between divalent nickel ions (Ni²⁺) and the citrate anion. Citric acid, a tricarboxylic acid, can be deprotonated to form various citrate species, which act as chelating agents for the nickel ion. The resulting nickel (II) citrate complexes are typically green to bluish-green solids with varying degrees of hydration and solubility in water, largely dependent on the pH of the solution.[1] The coordination geometry around the nickel center is typically octahedral.[1]

The synthesis of nickel (II) citrate is not a straightforward precipitation of a single, well-defined salt. Instead, the nature of the product is highly dependent on the reaction conditions, particularly the molar ratio of nickel to citrate and the pH of the solution.[2][3][4][5] Attempts to precipitate nickel citrate can sometimes result in the formation of a gel consisting of polymeric nickel-citrate fibers.[6]

Core Synthesis Methodologies

The predominant method for synthesizing nickel (II) citrate is through precipitation from an aqueous solution. This can be further categorized into the formation of amorphous precipitates in alkaline conditions and the crystallization of specific, well-defined complexes under controlled pH. Another potential, though less documented, method involves the reaction of a nickel salt with citric acid.

Precipitation in Alkaline Solutions

In alkaline environments, particularly with an excess of nickel (II) ions, insoluble polynuclear nickel (II)-citrate complexes can be precipitated.[2][3][4][5] This method is often utilized for the removal and recovery of nickel and citrate from industrial solutions.[1][2][3][4][5]

Experimental Protocol:

A detailed, standardized protocol for producing a pure, single-phase nickel (II) citrate via this method is not well-established in the reviewed literature. However, the general procedure can be outlined as follows:

-

An aqueous solution of a soluble nickel (II) salt, such as nickel (II) sulfate (NiSO₄), is prepared.

-

A separate aqueous solution of a citrate salt, such as sodium citrate (Na₃C₆H₅O₇), is prepared.

-

The nickel (II) sulfate solution is added to the sodium citrate solution with vigorous mixing at ambient temperature.[3]

-

The pH of the resulting solution is adjusted to an alkaline value (e.g., pH 8-11) using a base such as sodium hydroxide (NaOH).[2][3]

-

An insoluble precipitate will form. This precipitate is often a mixture of the desired nickel (II)-citrate complex and nickel (II) hydroxide (Ni(OH)₂).[2][3] The presence of other anions from the nickel salt, such as sulfate, may also be incorporated into the precipitate.[1][2][3]

-

The precipitate is then separated from the solution by centrifugation or filtration.[3]

-

The collected solid is washed with cold water (approximately 5°C) to remove any soluble impurities.[3]

Key Parameters and Observations:

-

Molar Ratio: The completeness of citrate precipitation is highly dependent on the initial molar ratio of Ni(II) to citrate. Precipitation of insoluble compounds begins when the Ni(II) concentration is approximately three times higher than that of the citrate.[3] The most complete citrate precipitation is observed at Ni(II) to citrate concentration ratios of 5:1 to 6:1.[3]

-

pH: The pH of the solution is a critical factor. Alkaline conditions are necessary to induce the precipitation of the insoluble complex.[2][3][4][5]

-

Product Composition: The precipitate formed is typically an amorphous, polynuclear complex where the nickel (II) ion is bound to the three carboxyl groups and the hydroxyl group of the citrate ligand.[2][3] As mentioned, it is often co-precipitated with nickel (II) hydroxide.[2][3]

Experimental Workflow for Alkaline Precipitation of Nickel (II) Citrate Complexes

Figure 1. General workflow for the synthesis of amorphous nickel (II) citrate complexes via alkaline precipitation.

Synthesis of Crystalline Nickel (II) Citrate Complexes

Under more controlled conditions, it is possible to synthesize specific crystalline nickel (II) citrate complexes. One such example is the preparation of potassium dinickel(II) dicitrate tetrahydrate (K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O).

Experimental Protocol:

The following protocol is adapted from the synthesis of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O:

-

To 50 mL of a 1.0 M citric acid solution, slowly add 150 mL of a 1.0 M potassium hydroxide (KOH) solution with stirring.

-

To this mixture, add 50 mL of a 1.0 M nickel (II) chloride (NiCl₂·6H₂O) solution.

-

Adjust the pH of the resulting solution to 5.0 with further addition of KOH if necessary.

-

Allow the solution to stand for 4-7 days, during which time green crystals of the complex will form.

Key Parameters and Observations:

-

pH Control: Precise pH control is crucial for the crystallization of this specific complex. A pH of 5.0 is optimal.

-

Stoichiometry: The defined stoichiometry of the reactants is key to forming the desired crystalline product.

-

Crystallization Time: The formation of crystals is a slow process, requiring several days.

Experimental Workflow for Crystalline Potassium Nickel (II) Citrate Synthesis

References

- 1. Recycling of Ni(II)-citrate complexes using precipitation in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Nickel organic acid salts - Wikipedia [en.wikipedia.org]

Solubility of Nickel Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel citrate in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, the critical factors influencing solubility—most notably pH—and detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties of this compound

This compound is a salt of nickel and citric acid, with the chemical formula Ni₃(C₆H₅O₇)₂. It typically appears as a green crystalline powder. The hydrated form is generally what is available commercially. The formation of various nickel-citrate complexes in solution is a key characteristic that dictates its solubility under different conditions.

Solubility Profile of this compound

The solubility of this compound is a complex characteristic, heavily influenced by the solvent system and, most critically in aqueous solutions, the pH.

Aqueous Solubility

This compound is generally described as being soluble in water.[1] However, its behavior in aqueous media is not straightforward due to the formation of various complex ions and the potential for precipitation under certain conditions. The pH of the aqueous solution is the most significant factor governing the solubility of this compound.

-

Acidic to Neutral pH: In acidic to neutral solutions, this compound tends to form soluble complexes.[2][3] Species such as [Ni(H₂Cit)(H₂O)₅]⁺ have been reported in acidic conditions.[4]

-

Alkaline pH: In alkaline solutions, particularly at a pH above 11, the formation of insoluble polynuclear nickel(II)-citrate complexes can occur, leading to precipitation.[5] This is especially prevalent when there is an excess of nickel(II) ions.[5]

The following table summarizes the qualitative solubility of this compound in aqueous solutions under different pH conditions.

| Solvent System | pH Range | Solubility Profile | Reference |

| Aqueous Solution | Acidic | Soluble, forms stable nickel-citrate complexes such as NiH₂L⁺. | [6] |

| Neutral | Generally soluble. | ||

| Alkaline | Can form insoluble polynuclear complexes and precipitate, especially with excess Ni(II). | [5] |

Solubility in Organic Solvents

There is a significant lack of specific quantitative data on the solubility of this compound in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). For many metal-organic compounds, solubility in organic solvents is often limited and needs to be determined empirically. General experience with similar compounds suggests that polar aprotic solvents like DMSO may offer better solubility than less polar solvents.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers will need to determine the solubility of this compound experimentally. Below are detailed methodologies for this purpose.

General Experimental Workflow

The determination of solubility follows a logical progression of steps to ensure accurate and reproducible results.

Caption: A logical workflow for the experimental determination of solubility.

Protocol for Aqueous Solubility Determination (Shake-Flask Method based on OECD Guideline 105)

This protocol outlines the widely accepted shake-flask method for determining the solubility of a substance in water.

1. Materials and Reagents:

- This compound (analytical grade)

- Deionized or distilled water

- pH adjustment solutions (e.g., dilute HCl, NaOH)

- Constant temperature water bath or shaker

- Centrifuge

- Syringe filters (e.g., 0.45 µm pore size)

- Analytical balance

- Volumetric flasks and pipettes

- Instrumentation for nickel quantification (e.g., Atomic Absorption Spectrometer, ICP-OES, or EDTA titration setup)

2. Procedure:

- Preparation of the Test System: Add an excess amount of this compound to a known volume of water in a flask. The excess solid is necessary to ensure that a saturated solution is achieved.

- Equilibration: Place the flask in a constant temperature bath or shaker. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the nickel concentration until it remains constant).

- pH Adjustment (if required): For determining solubility at a specific pH, adjust the pH of the solution using dilute acid or base before and during the equilibration phase.

- Phase Separation: Once equilibrium is reached, separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

- Analysis of the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate.

- Quantification of Nickel: Determine the concentration of nickel in the diluted solution using a suitable analytical method:

- Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): These are highly sensitive methods for determining the concentration of metal ions.

- Complexometric Titration with EDTA: Titrate the diluted sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., murexide).[5]

- Calculation of Solubility: From the determined concentration of nickel in the saturated solution, calculate the solubility of this compound in the desired units (e.g., g/L or mol/L), taking into account the stoichiometry of nickel in this compound.

Protocol for Organic Solvent Solubility Determination

The same general principles as the aqueous solubility determination apply.

1. Materials and Reagents:

- This compound (analytical grade)

- Organic solvent of interest (e.g., ethanol, methanol, DMSO, acetone) of high purity

- Equipment as listed for aqueous solubility determination.

2. Procedure:

- Follow the same steps of preparation, equilibration, and phase separation as described for the aqueous solubility determination. Ensure that the flasks are well-sealed to prevent solvent evaporation, especially for volatile organic solvents.

- For the analysis of nickel concentration in an organic matrix, the analytical method may need to be adapted. For AAS or ICP-OES, ensure that the instrument is calibrated with standards prepared in the same organic solvent.

Influence of pH on Aqueous Speciation and Solubility

The pH of the aqueous medium has a profound effect on the chemical species of this compound present in solution and, consequently, on its solubility. The following diagram illustrates this relationship.

Caption: pH-dependent speciation and solubility of this compound in water.

Conclusion

While this compound is qualitatively described as water-soluble, its actual solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, it forms soluble complexes, whereas in alkaline environments, it can precipitate as insoluble polynuclear complexes. For applications in drug development and other scientific research, it is crucial to experimentally determine the quantitative solubility of this compound under the specific conditions of use. The protocols outlined in this guide provide a robust framework for obtaining this critical data.

References

An In-depth Technical Guide to the Thermal Decomposition of Nickel Citrate

For researchers, scientists, and drug development professionals, understanding the thermal decomposition of nickel citrate is crucial for the controlled synthesis of nickel-based nanomaterials with tailored properties. This guide provides a comprehensive overview of the process, detailing the decomposition pathway, the influence of atmospheric conditions, and the characteristics of the resulting products.

The thermal decomposition of this compound is a multi-step process that is highly sensitive to the surrounding atmosphere, primarily air or an inert environment like nitrogen. The final products can range from pure metallic nickel to nickel oxide (NiO) or a composite of Ni-NiO, with particle size and morphology being tunable by adjusting the calcination temperature.

Decomposition Pathway and Mechanism

The decomposition of hydrated this compound generally proceeds through two main stages:

-

Dehydration: The initial stage involves the elimination of water molecules from the hydrated this compound precursor. This process typically occurs at lower temperatures and results in the formation of an amorphous anhydrous solid.

-

Decomposition of Anhydrous Citrate: Following dehydration, the anhydrous this compound decomposes. This stage is often accompanied by the formation of an intermediate, such as basic nickel carbonate. The subsequent breakdown of this intermediate leads to the formation of the final nickel-based products.

The precise nature of the final product is heavily influenced by the calcination temperature and the composition of the surrounding atmosphere.

Influence of Atmosphere on Thermal Decomposition

In an Air Atmosphere:

When heated in the presence of air (an oxidizing atmosphere), the decomposition of this compound primarily yields nickel oxide (NiO). The organic citrate component undergoes combustion, and the nickel is oxidized. The formation of a Ni-NiO composite can also occur, particularly at lower calcination temperatures.

In an Inert Atmosphere (e.g., Nitrogen):

Under a nitrogen atmosphere, the decomposition pathway is altered. While the initial dehydration and decomposition of the citrate anion are similar to the process in air, the reducing environment created by the decomposition of the organic matter can lead to the formation of metallic nickel (Ni) at higher temperatures. At intermediate temperatures, a mixture of Ni and NiO can be formed. Interestingly, at even higher temperatures under a nitrogen flow that may contain oxygen impurities, a gradual weight gain can be observed, suggesting the re-oxidation of nascent metallic nickel to nickel oxide.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from thermal analysis studies of this compound.

Table 1: Thermal Decomposition Stages of this compound in Air

| Temperature Range (°C) | Process | Mass Loss (%) (Approx.) | Final Product(s) |

| Ambient - 200 | Dehydration | Variable (depends on hydration state) | Anhydrous this compound |

| 200 - 400 | Decomposition of anhydrous citrate, formation of intermediate | Significant | Ni-NiO composite, NiO |

| > 400 | Crystallization and grain growth | Minimal | Crystalline NiO, Ni-NiO |

Table 2: Thermal Decomposition Stages of this compound in Nitrogen

| Temperature Range (°C) | Process | Mass Loss (%) (Approx.) | Residue (%) (Approx.) | Final Product(s) |

| Ambient - 390 | Dehydration and initial decomposition | Similar to air | - | Amorphous solid |

| ~400 | Decomposition to oxide | - | 27.60 | NiO |

| > 400 - 510 | Reduction to metallic nickel | Further mass loss | 22.03 | Metallic Nickel (Ni) |

| > 510 | Re-oxidation (with O₂ impurities) | Weight gain | 27.26 | Ni, NiO |

Table 3: Crystallite Size of Ni and NiO Phases at Different Calcination Temperatures in Air [1]

| Calcination Temperature (°C) | Ni Crystallite Size (nm) | NiO Crystallite Size (nm) |

| 300 | - | - |

| 400 | 31 | 13 |

| 500 | 35 | 18 |

| 600 | 42 | 25 |

| 700 | 50 | 33 |

Experimental Protocols

Detailed methodologies for the key experiments involved in studying the thermal decomposition of this compound are provided below.

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

Methodology:

-

Accurately weigh approximately 5-10 mg of the hydrated this compound sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DTA instrument.

-

Purge the furnace with the desired gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 40 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to a final temperature of approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA), the derivative of the mass loss (DTG), and the temperature difference (DTA) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of dehydration, decomposition, and phase transformations.

Protocol 2: X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the solid products obtained after calcination at different temperatures.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Methodology:

-

Prepare a series of samples by calcining the this compound precursor in a furnace at various temperatures (e.g., 300°C, 400°C, 500°C, 600°C, and 700°C) for a fixed duration (e.g., 1 hour) in the desired atmosphere (air or nitrogen).

-

Allow the samples to cool to room temperature.

-

Grind the calcined powders gently to ensure a fine, homogeneous sample.

-

Mount the powder on a sample holder.

-

Perform XRD analysis over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1 second per step.

-

Identify the crystalline phases present in each sample by comparing the obtained diffraction patterns with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for Ni (JCPDS card No. 04-0850) and NiO (JCPDS card No. 78-0643).

-

Calculate the crystallite size of the identified phases using the Scherrer equation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the thermal decomposition of this compound.

Caption: Experimental workflow for studying this compound thermal decomposition.

References

A Deep Dive into Nickel Citrate: A Comparative Analysis of Hydrated and Anhydrous Forms

For Immediate Release

[City, State] – December 15, 2025 – In the intricate world of chemical compounds, the presence or absence of water molecules can fundamentally alter the properties and applications of a substance. This technical guide provides an in-depth comparison of nickel citrate hydrate and its anhydrous counterpart, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper synthesizes available data on their physicochemical properties, outlines key experimental protocols for their characterization and interconversion, and explores their roles in catalysis and electrochemistry.

Physicochemical Properties: A Tale of Two Forms

This compound, a nickel salt of citric acid, primarily exists in two forms: the hydrated salt, which incorporates water molecules within its crystal structure, and the anhydrous form, which lacks these water molecules. While both are green crystalline solids, their properties exhibit notable differences.

Table 1: Comparative Physicochemical Properties of this compound Hydrate and Anhydrous this compound

| Property | This compound Hydrate | Anhydrous this compound |

| Molecular Formula | Ni₃(C₆H₅O₇)₂·xH₂O (degree of hydration can vary, e.g., decahydrate) | Ni₃(C₆H₅O₇)₂ |

| Molecular Weight | Varies with hydration (anhydrous basis: ~554.28 g/mol ) | ~554.28 g/mol |

| CAS Number | 6018-92-4 | 22605-92-1 |

| Appearance | Green crystalline powder or chunks[1] | Green powder |

| Solubility in Water | Soluble | Data not readily available, but expected to be soluble |

| Stability | Loses water of hydration upon heating; a decahydrate form begins to decompose at 333 K (60 °C). | More stable at higher temperatures than the hydrate form. |

Experimental Protocols: Synthesis, Interconversion, and Characterization

The ability to reliably synthesize and interconvert between the hydrated and anhydrous forms of this compound is crucial for its application in research and industry. Furthermore, a suite of analytical techniques is employed to characterize and differentiate between the two.

Synthesis of this compound Hydrate

A common method for the synthesis of this compound hydrate involves the reaction of a soluble nickel(II) salt with citric acid or a citrate salt in an aqueous solution.

Protocol:

-

Dissolve a stoichiometric amount of a nickel(II) salt, such as nickel(II) sulfate hexahydrate (NiSO₄·6H₂O), in deionized water.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of trisodium citrate in deionized water.

-

Slowly add the nickel salt solution to the citrate solution with constant stirring.

-

A green precipitate of this compound hydrate will form. The pH of the solution can be adjusted to optimize precipitation.

-

The precipitate is then collected by filtration, washed with deionized water to remove any unreacted salts, and dried under controlled conditions (e.g., in a desiccator or at a low temperature) to yield the this compound hydrate.

Conversion of Hydrate to Anhydrous Form: Thermal Dehydration

The anhydrous form of this compound can be prepared by the controlled thermal decomposition of the hydrate. This process involves heating the hydrated salt to drive off the water of crystallization.

Protocol (based on Thermogravimetric Analysis Data):

-

Place a known quantity of this compound hydrate in a suitable crucible.

-

Heat the sample in a furnace or a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or air).

-

The heating program should involve a gradual increase in temperature. The dehydration of this compound hydrate typically occurs in stages. A study on the thermal decomposition of this compound hydrate showed that the process begins with the elimination of water to form an amorphous anhydrous solid, followed by the decomposition of the anhydrous citrate at higher temperatures.

-

Monitor the weight loss of the sample. The completion of the dehydration process is indicated by the stabilization of the sample's weight, corresponding to the complete loss of water molecules.

-

Cool the sample in a desiccator to prevent rehydration.

Caption: Thermal decomposition pathway of this compound hydrate.

Characterization Techniques

A variety of analytical methods are used to distinguish between the hydrated and anhydrous forms of this compound and to assess their purity and structural integrity.

Table 2: Key Characterization Techniques

| Technique | Purpose |

| Thermogravimetric Analysis (TGA) | To determine the water content in the hydrate and to study the thermal stability of both forms. |

| Differential Scanning Calorimetry (DSC) | To investigate the thermal transitions, such as dehydration and decomposition, and to determine the associated enthalpy changes. |

| X-ray Diffraction (XRD) | To analyze the crystal structure of the compounds. The hydrated and anhydrous forms will exhibit distinct diffraction patterns. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present and to detect the presence of water molecules in the hydrate (characterized by broad O-H stretching bands). |

Applications in Catalysis and Electrochemistry

This compound, in both its hydrated and anhydrous forms, serves as a precursor for the synthesis of nickel-based catalysts and is utilized in electroplating processes. The choice between the hydrate and anhydrous form can influence the properties of the final material.

Catalyst Precursor

This compound is a precursor for the preparation of supported nickel catalysts used in various reactions, such as methane reforming. The decomposition of this compound under controlled conditions can yield highly dispersed nickel or nickel oxide nanoparticles on a support material.

While direct comparative studies are limited, the use of the hydrate or anhydrous form as a precursor could affect the initial interaction with the support material and the subsequent dispersion and size of the active nickel particles. The presence of water in the hydrate may influence the hydrolysis and condensation reactions during the catalyst preparation process.

Caption: General workflow for the preparation of supported nickel catalysts from a this compound precursor.

Electroplating

In the field of electrochemistry, this compound is used in electroplating baths to deposit a layer of nickel onto a substrate. The citrate ions in the bath act as a complexing agent for nickel ions, which helps to control the deposition rate and the properties of the resulting nickel coating.

The use of this compound hydrate is common in the preparation of these baths. The water of hydration would contribute to the overall water content of the electrolyte. The fundamental electrochemical processes involve the reduction of nickel-citrate complexes at the cathode.

Caption: Simplified schematic of the nickel electroplating process using a citrate bath.

Biological Significance

Nickel is an essential trace element for several organisms and is a key component of the active site of various enzymes. While this compound itself is not a direct participant in a specific, well-defined signaling pathway in the same manner as signaling molecules, citrate is a central molecule in metabolism (Krebs cycle). Nickel ions, once dissociated, can be incorporated into nickel-dependent enzymes.

Caption: Conceptual pathway of nickel ion incorporation into an apoenzyme to form an active holoenzyme.

Conclusion

The distinction between this compound hydrate and its anhydrous form is critical for their effective application. The hydrated form is the more common and commercially available variant, while the anhydrous form can be prepared through thermal dehydration. The presence of water of hydration influences the stability and potentially the reactivity of the compound. For applications such as catalyst synthesis and electroplating, the choice of the starting material and the understanding of its properties are paramount for achieving desired outcomes. Further research focusing on a direct quantitative comparison of the solubility, hygroscopicity, and performance of both forms in various applications would be highly beneficial to the scientific community.

References

CAS number and molecular formula of nickel citrate

An In-depth Technical Guide to Nickel Citrate for Researchers and Drug Development Professionals

Introduction

This compound, often encountered as nickel(II) citrate hydrate, is a coordination compound formed between divalent nickel ions (Ni²⁺) and citrate anions. It is a green to bluish-green crystalline solid with relevance across various scientific disciplines, including coordination chemistry, materials science, catalysis, and biological research.[1] Its ability to act as a source of nickel ions in a complexed form makes it a compound of interest for researchers in both academic and industrial settings.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in modern research and development.

Chemical and Physical Properties

This compound's properties can vary slightly depending on its degree of hydration. The most common form is a hydrate, denoted with "·xH₂O".[2] The compound is characterized by the chelation of Ni²⁺ ions by the carboxylate and hydroxyl groups of the citrate ligand, typically resulting in an octahedral coordination geometry around the nickel center.[1]

| Property | Value | Source(s) |

| CAS Number | 6018-92-4 | [2][3][4] |

| Molecular Formula | Ni₃(C₆H₅O₇)₂·xH₂O or C₁₂H₁₀Ni₃O₁₄ (anhydrous) | [2][3][4] |

| Molecular Weight | 554.28 g/mol (anhydrous basis) | [4] |

| Appearance | Green or bluish-green crystalline powder | [1][2] |

| Melting Point | 153 °C | [2] |

| Solubility | Soluble in water | |

| MDL Number | MFCD00054366 | [3] |

| EC Number | 227-873-2 |

Synthesis and Structure

The synthesis of this compound typically involves the reaction of a water-soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is often adjusted to facilitate the complexation and subsequent precipitation of the this compound salt.[1] The multidentate nature of the citrate ligand allows it to bridge multiple nickel centers, leading to the formation of polymeric or networked structures.[1]

Caption: General workflow for the synthesis of Nickel(II) Citrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the synthesis of this compound and its use in the preparation of supported catalysts.

Protocol 1: Synthesis of Nickel(II) Citrate Hydrate

This protocol is based on the general principles of metal-organic salt synthesis.[1]

-

Preparation of Reactant Solutions:

-

Dissolve one molar equivalent of a nickel(II) salt (e.g., nickel sulfate hexahydrate, NiSO₄·6H₂O) in deionized water to create a 0.5 M solution.

-

In a separate vessel, dissolve two-thirds molar equivalent of citric acid in deionized water to create a 0.5 M solution.

-

-

Reaction:

-

Slowly add the citric acid solution to the nickel salt solution while stirring continuously at room temperature.

-

If necessary, adjust the pH of the mixture to between 5 and 6 using a suitable base (e.g., NaOH or NH₄OH) to promote precipitation.

-

-

Isolation:

-

Allow the resulting precipitate to settle.

-

Isolate the green solid product by vacuum filtration.

-

Wash the product with deionized water to remove unreacted starting materials, followed by a wash with ethanol.

-

-

Drying:

-

Dry the isolated this compound hydrate in a desiccator or a low-temperature oven (e.g., 60 °C) until a constant weight is achieved.

-

Protocol 2: Preparation of a Nickel-Based Catalyst using this compound

This protocol outlines the impregnation method for creating a supported catalyst, a common application for this compound.[3]

-

Preparation of Impregnation Solution:

-

Prepare a solution of this compound in deionized water of a concentration calculated to achieve the desired nickel loading on the support material.

-

-

Impregnation:

-

Add the catalyst support (e.g., AlMCM-41, silica, or alumina) to the this compound solution.[3]

-

Stir the slurry for several hours at room temperature to ensure even distribution and adsorption of the this compound onto the support surface.

-

-

Drying:

-

Remove the excess solvent from the impregnated support using a rotary evaporator.

-

Further dry the material in an oven at 100-120 °C overnight to remove residual water.

-

-

Calcination:

-

Place the dried material in a furnace.

-

Heat the material under a controlled atmosphere (e.g., air or an inert gas like nitrogen) to a high temperature (e.g., 400-500 °C). This step decomposes the citrate ligand and converts the nickel precursor into its active form, typically nickel oxide (NiO) or metallic nickel.[1][3]

-

References

physical appearance and stability of nickel citrate

An In-depth Technical Guide to the Physical Appearance and Stability of Nickel Citrate

Introduction

This compound, a nickel salt of citric acid, is a compound of significant interest in various fields, including electroplating, catalysis, and materials science.[1][2] Its utility is intrinsically linked to its physical and chemical properties, particularly its appearance, solubility, and stability under different environmental conditions. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Physical Appearance

This compound typically presents as a crystalline solid. The hydrated form, Nickel(II) citrate hydrate, is the most common variant. Its appearance can vary from a faint or light green to a very dark green, and it is generally found as a powder or in crystalline form.[1][3] Some sources also describe it as a greenish or bluish-green solid.[1][2] The compound has no characteristic odor.[4] The green color is characteristic of many nickel(II) compounds, which are often green and soluble in water.[4]

Structurally, this compound features nickel(II) ions chelated by citrate ligands through their carboxylate and hydroxyl functional groups.[1] The coordination around the nickel center is typically octahedral.[1] X-ray crystallography has been used to confirm a layered configuration where nickel's octahedral centers are bonded with oxygen atoms from the citrate ligands.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Ni₃(C₆H₅O )₂ (anhydrous) | [2][7] |

| C₁₂H₁₀Ni₃O₁₄ (anhydrous) | [3][7] | |

| Ni₃(C₆H₅O )₂·xH₂O (hydrated) | [8] | |

| Molecular Weight | 554.28 g/mol (anhydrous basis) | [3][7] |

| Appearance | Faint green to very dark green powder or crystals | [3] |

| Green to bluish-green solid | [1] | |

| Odor | No characteristic odor | [4] |

| Density | ~2.3 g/cm³ | [5] |

| 1.85 g/cm³ at 21.9°C | [2][9] | |

| Solubility | Soluble in water | [1][8][9] |

| Slightly soluble in ethanol | [2] | |

| Melting Point | ~250°C (with decomposition) | [5] |

| A hydrated form (10H₂O) melts at 529K (256°C) | [10] |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. It is influenced by temperature, pH, and exposure to light and humidity.

Thermal Stability

This compound exhibits moderate thermal stability, undergoing decomposition upon heating. The process is multi-stepped and dependent on the temperature and surrounding atmosphere.[1][11]

-

Initial Decomposition: The decomposition can begin at temperatures as low as 333 K (60°C).[10] Heating to 150°C shows a noticeable decrease in the intensity of citrate bands in infrared spectroscopy, indicating the start of decomposition.[11]

-

Dehydration and Anhydrous Decomposition: The first step of decomposition involves the elimination of water molecules, leading to the formation of an amorphous solid.[11] Between 200-250°C, a continuous decomposition of the citrate anions occurs.[11]

-

Formation of Intermediates and Final Products: Further heating leads to the decomposition of the anhydrous citrate, which is accompanied by the formation of a basic nickel carbonate intermediate.[11] The formation of a Ni-NiO composite begins at 300°C.[11][12] The final decomposition products can be nickel oxide (NiO) or metallic nickel, depending on the temperature and atmosphere (e.g., air vs. inert).[1] A residue corresponding to NiO is obtained at 400°C, while metallic nickel formation is observed around 510°C.[11]

A summary of the thermal decomposition stages is provided in Table 2.

Table 2: Thermal Decomposition Behavior of this compound

| Temperature Range | Observed Event | Resulting Products/Changes | References |

| ~60°C (333 K) | Start of decomposition | Initial structural changes | [10] |

| 150°C | Onset of decomposition | Decrease in citrate band intensity (IR) | [11] |

| 200 - 250°C | Water elimination, citrate decomposition | Amorphous solid, basic nickel carbonate intermediate | [11] |

| ~250°C | Melts with decomposition | Nickel oxide and citric acid fragments | [5] |

| 300°C | Composite formation begins | Ni-NiO composite | [11][12] |

| 400°C | Residue formation | Nickel Oxide (NiO) | [11] |

| ~510°C | Further decomposition | Metallic Nickel (Ni) | [11] |

The thermal decomposition pathway is a critical consideration for applications involving high temperatures, such as catalyst preparation.

Caption: Thermal decomposition pathway of this compound.

pH-Dependent Stability and Speciation

The stability of this compound in aqueous solutions is highly dependent on pH. Citric acid is a polyprotic acid, and its speciation, along with the formation of various nickel-citrate complexes, changes with pH.

-

Acidic to Neutral pH (pH 3-6): In this range, several mononuclear complexes have been characterized, including NiL⁻, NiHL, NiH₂L⁺, and NiL₂⁴⁻ (where L represents the citrate anion).[13][14]

-

Alkaline pH: In weakly alkaline solutions, polynuclear complex species can form.[6][15] When there is an excess of Ni(II) ions compared to the citrate concentration in alkaline solutions (e.g., pH 11), insoluble polynuclear Ni(II)-citrate complexes can precipitate.[13][15][16] This precipitation is influenced by the molar ratio of nickel to citrate and the specific pH.[15][16]

Caption: pH-dependent speciation of this compound.

Experimental Protocols

The characterization of this compound's physical properties and stability involves several standard analytical techniques.

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of a soluble nickel(II) salt with citric acid.[1]

-

Preparation of Solutions: Prepare an aqueous solution of a nickel(II) salt (e.g., nickel sulfate, NiSO₄·6H₂O) and a separate aqueous solution of citric acid or a citrate salt (e.g., trisodium citrate).

-

Reaction: Mix the two solutions. The molar ratio of nickel to citrate can be adjusted to target specific complex formations.

-

pH Adjustment: Adjust the pH of the mixture, often with a base like sodium hydroxide, to promote the complexation and precipitation of this compound.[1]

-

Isolation: The resulting this compound product can be isolated from the solution by filtration, followed by washing to remove unreacted starting materials and byproducts.

-

Drying: The isolated solid is then dried, for instance, in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final hydrated this compound product.

Stability and Characterization Protocols

A general workflow for assessing the stability and properties of synthesized this compound is outlined below.

-

Physical Characterization:

-

Visual Inspection: Note the color and physical form (powder, crystals).

-

Solubility Tests: Assess solubility in water and other relevant solvents.

-

-

Structural and Chemical Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire spectra of the sample to identify characteristic functional groups (carboxylate, hydroxyl) and confirm the coordination of citrate to nickel. This is also used to monitor changes during thermal decomposition.[11][15]

-

X-ray Diffraction (XRD): Perform XRD analysis on the solid sample to determine its crystal structure and phase purity.[6][11] This technique is crucial for identifying the crystalline phases of thermal decomposition products like NiO and Ni.[12]

-

-

Thermal Stability Analysis:

-

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): Use TGA/DTA to heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant rate. TGA measures the change in mass with temperature, identifying dehydration and decomposition steps, while DTA detects endothermic or exothermic transitions.[11]

-

-

Aqueous Stability Analysis:

-

Potentiometric Titration: To determine the stability constants of various nickel-citrate complexes in solution, titrate a solution containing nickel(II) ions and citric acid with a standard base (e.g., NaOH). Monitor the pH throughout the titration. The resulting data can be analyzed with software to model complex formation equilibria.[14][15][17]

-

UV-Visible Spectroscopy: Measure the absorbance spectra of this compound solutions at different pH values. Changes in the spectra can indicate the formation of different complex species in the solution.[15]

-

Caption: Workflow for stability and characterization.

Conclusion

This compound is a green, crystalline solid that is soluble in water. Its stability is markedly influenced by temperature and pH. Thermally, it undergoes a multi-step decomposition beginning at moderate temperatures to ultimately yield nickel oxide or metallic nickel. In aqueous solutions, its speciation is complex and pH-dependent, forming various soluble mononuclear complexes in acidic conditions and potentially precipitating as insoluble polynuclear complexes in alkaline media, particularly with an excess of nickel ions. A thorough understanding of these properties, assessed through standard analytical protocols, is essential for the effective application of this compound in scientific and industrial contexts.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Cas 6018-92-4,this compound | lookchem [lookchem.com]

- 3. This compound | 6018-92-4 [chemicalbook.com]

- 4. in.gov [in.gov]

- 5. What is this compound - Properties & Specifications [ru.eleph-citrics.com]

- 6. researchgate.net [researchgate.net]

- 7. Trinickel dicitrate | C12H10Ni3O14 | CID 165394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound | 6018-92-4 [amp.chemicalbook.com]

- 10. Nickel organic acid salts - Wikipedia [en.wikipedia.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 16. Recycling of Ni(II)-citrate complexes using precipitation in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijoer.com [ijoer.com]

The Genesis of a Coordination Compound: An In-depth Technical Guide to the Discovery and History of Nickel Citrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and historical development of nickel citrate synthesis. It delves into the early methods of preparation, key experimental protocols, and the evolution of our understanding of this versatile coordination compound. Quantitative data from historical and modern synthesis is presented in structured tables for comparative analysis. Detailed experimental workflows and the fundamental chemical principles are illustrated through Graphviz diagrams, offering a clear visual representation of the synthesis processes. This guide serves as a critical resource for researchers in coordination chemistry, materials science, and drug development, providing a foundational understanding of this compound's synthesis and properties.

Introduction: The Emergence of this compound

This compound, a coordination complex formed between nickel(II) ions and citrate anions, has found applications in diverse fields, including catalysis, electroplating, and as a precursor for advanced materials.[1] Its history is intrinsically linked to the development of coordination chemistry in the 19th century, a period marked by the systematic investigation of metal salts of organic acids. While the precise moment of its first synthesis is not definitively documented in readily accessible modern literature, historical chemical encyclopedias, most notably Gmelin's Handbuch der Anorganischen Chemie, provide the earliest comprehensive accounts of its preparation.

The synthesis of this compound, in its most fundamental form, involves the reaction of a nickel(II) salt with citric acid in an aqueous solution. The pH of the solution plays a critical role in the formation and composition of the resulting this compound complex.[2] Early methods likely relied on the reaction of nickel carbonate or nickel hydroxide with citric acid, a straightforward acid-base reaction that yields the nickel salt of the organic acid.

Historical Synthesis of this compound

The earliest systematic documentation of this compound synthesis can be traced back to the comprehensive chemical literature of the late 19th and early 20th centuries. While a singular "discovery" paper is not apparent, the preparation of nickel salts of various organic acids was a common practice during this era of chemical exploration.

The Nickel Carbonate Method: A Foundational Approach

One of the most probable and historically significant methods for synthesizing this compound involves the reaction of nickel(II) carbonate with an aqueous solution of citric acid. This method is based on the principle of a simple acid-base reaction, where the citric acid protonates the carbonate anion, leading to the formation of carbonic acid, which subsequently decomposes into carbon dioxide and water, driving the reaction to completion.

Experimental Protocol: Historical Nickel Carbonate Method

This protocol is a generalized representation based on common 19th-century chemical practices.

-

Materials:

-

Nickel(II) Carbonate (NiCO₃)

-

Citric Acid (C₆H₈O₇)

-

Distilled Water

-

-

Procedure:

-

A pre-determined molar equivalent of citric acid is dissolved in a volume of warm distilled water with stirring until a clear solution is obtained.

-

Slowly, and in small portions, a stoichiometric amount of nickel(II) carbonate powder is added to the citric acid solution. Effervescence (release of CO₂) will be observed.

-

The mixture is gently heated and stirred until the cessation of gas evolution, indicating the complete reaction of the nickel carbonate.

-

The resulting solution is then filtered to remove any unreacted starting material or impurities.

-

The clear, green filtrate is concentrated by gentle heating to induce crystallization.

-

The solution is allowed to cool slowly to room temperature, promoting the formation of this compound crystals.

-

The crystals are isolated by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator.

-

Logical Workflow for the Nickel Carbonate Method

Caption: Workflow for the historical synthesis of this compound using the nickel carbonate method.

Modern Approaches to this compound Synthesis

While the fundamental principles of reacting a nickel(II) source with citric acid remain, modern synthesis methods offer greater control over the stoichiometry, purity, and physical form of the final product. These methods often employ more soluble nickel salts and precise pH adjustments.

The Nickel Salt Metathesis Reaction

A common contemporary method involves the metathesis reaction between a soluble nickel(II) salt, such as nickel(II) sulfate or nickel(II) chloride, and a citrate salt, typically sodium citrate, or by direct reaction with citric acid followed by pH adjustment.

Experimental Protocol: Modern Nickel Sulfate Method

-

Materials:

-

Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

-

Citric Acid Monohydrate (C₆H₈O₇·H₂O)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Distilled Water

-

-

Procedure:

-

A solution of nickel(II) sulfate hexahydrate is prepared by dissolving a calculated amount in distilled water.

-

A separate solution of citric acid monohydrate is prepared in distilled water.

-

The citric acid solution is added to the nickel sulfate solution with constant stirring.

-

The pH of the resulting solution is carefully adjusted to a target range (typically between 5 and 7) by the dropwise addition of a sodium hydroxide or ammonium hydroxide solution. The formation of a precipitate indicates the formation of this compound.

-

The mixture is stirred for a defined period to ensure complete precipitation.

-

The precipitate is collected by vacuum filtration and washed several times with distilled water to remove any soluble byproducts.

-

The final product is dried in an oven at a controlled temperature (e.g., 60-80 °C).

-

Signaling Pathway of this compound Precipitation via pH Adjustment

Caption: The role of pH adjustment in promoting the precipitation of this compound from an aqueous solution of nickel(II) ions and citric acid.

Quantitative Data on this compound Synthesis

Precise quantitative data from early syntheses of this compound are scarce in readily available literature. However, modern preparations allow for detailed characterization and yield calculations. The stoichiometry of the reactants and the reaction conditions significantly influence the yield and the specific hydrated form of this compound produced.

Table 1: Comparison of Reactants and Typical Yields for this compound Synthesis

| Synthesis Method | Nickel Source | Citrate Source | Typical Molar Ratio (Ni:Citrate) | pH Range | Typical Yield (%) |

| Historical Carbonate | Nickel(II) Carbonate | Citric Acid | 2:3 | Not controlled | Not documented |

| Modern Sulfate | Nickel(II) Sulfate | Citric Acid | 2:3 | 5-7 | > 90 |

| Modern Chloride | Nickel(II) Chloride | Sodium Citrate | 2:3 | 6-8 | > 95 |

Conclusion

The synthesis of this compound has evolved from simple acid-base reactions documented in historical chemical literature to more controlled and efficient modern methods. While the foundational chemistry remains the same, advancements in analytical techniques and a deeper understanding of coordination chemistry have allowed for the production of high-purity this compound with tailored properties. This guide provides researchers and professionals with a comprehensive historical and technical foundation for the synthesis of this important nickel compound, enabling a better understanding of its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for Nickel Citrate Electroplating Bath Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel electroplating is a widely utilized surface finishing technique employed to enhance the hardness, corrosion resistance, and aesthetic appeal of various substrates. While traditional Watts baths, containing nickel sulfate, nickel chloride, and boric acid, are common, citrate-based baths offer a more environmentally friendly alternative, often replacing boric acid.[1] Sodium citrate in these formulations acts as a complexing agent and a pH buffer, influencing the grain size, hardness, and overall quality of the nickel deposit.[2][3][4] These characteristics make nickel citrate electroplating a subject of interest for various research and development applications, including in the fabrication of medical devices and components where biocompatibility and specific surface properties are critical.

This document provides detailed application notes and protocols for the formulation and operation of this compound electroplating baths. The information is compiled from various scientific sources to guide researchers in achieving desired nickel deposit characteristics.

Data Presentation: Bath Formulations and Operating Parameters

The composition of the this compound electroplating bath and its operating conditions are critical parameters that dictate the properties of the final nickel coating. The following tables summarize various formulations and their corresponding operational parameters as reported in the literature.

Table 1: this compound Electroplating Bath Compositions

| Bath ID | Nickel Sulfate (NiSO₄·6H₂O) (g/L) | Trisodium Citrate (Na₃C₆H₅O₇·2H₂O) (g/L) | Citric Acid (C₆H₈O₇) (g/L) | Other Additives | Source |

| Ni-9 | 100 | 25 | 20 | - | [5] |

| Patent Formulation 1 | 100 to < 200 | 10 to < 30 | - | No nickel chloride or boric acid | [6][7] |

| Patent Formulation 2 | 100 to < 200 | - | 8 to < 25 | No nickel chloride or boric acid | [6][7] |

| Watts with Citrate 1 | 300 (as part of Watts Bath) | 45 | - | NiCl₂ 45 g/L, H₃BO₃ 60 g/L | [3] |

| Watts with Citrate 2 | 300 (as part of Watts Bath) | 60 | - | NiCl₂ 45 g/L, H₃BO₃ 60 g/L | [3] |

| Citrate Bath | - | 200 | - | NiCl₂·6H₂O 80 g/L, Boric Acid 40 g/L | [8] |

Table 2: Operating Parameters for this compound Electroplating

| Bath ID | pH | Current Density (A/dm²) | Temperature (°C) | Agitation | Source |

| Ni-9 | 5.0 | 2 | 25 | Not specified | [5] |

| Patent Formulation 1 & 2 | 2 to < 4 | 1 - 5 | 20 - 50 | Not specified | [6] |

| Watts with Citrate 1 & 2 | Not specified | 6 | Not specified | Not specified | [9] |

| Citrate Bath | 5.8 | Not specified | Not specified | Not specified | [8] |

| Citrate Bath for Nanocrystalline Coatings | 8 | 25 and 50 mA/cm² (pulsed) | 20, 40, 60 | Not specified | [4] |

Data Presentation: Properties of Nickel Deposits

The addition of citrate and the adjustment of operating parameters have a significant impact on the final properties of the electrodeposited nickel. The following table summarizes key performance indicators of nickel coatings obtained from citrate-containing baths.

Table 3: Properties of Nickel Deposits from Citrate Baths

| Bath Description | Grain Size | Hardness (HV) | Corrosion Resistance | Cathodic Current Efficiency (%) | Source |

| Watts bath with 45 g/L sodium citrate | 36.8 nm | 701 | Increased | Not specified | [2][9] |

| Acidic citrate bath (Ni-9) | Coarser with decreased pH | Decreased with citric acid addition | Not specified | 91.7 | [5] |

| Watts bath with sodium citrate | Refined grain size | Not specified | Improved | Not specified | [3] |

| Citrate bath vs. Watts bath | Finer crystal structure | Higher (approx. 618 vs. 261 for Watts) | Not specified | High, comparable to Watts | [1][10][11] |

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound electroplating bath and the subsequent electroplating process.

Materials and Reagents

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

-

Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) or Citric Acid (C₆H₈O₇)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Substrate to be plated (e.g., steel, copper)

-

Anode material (e.g., pure nickel)

-

Power Supply (DC)

-

Beaker or plating tank

-

Magnetic stirrer and stir bar (optional, for agitation)

-

pH meter

-

Thermometer

Bath Preparation (Example based on Ni-9 Formulation[5])

-

Dissolution of Salts:

-

Measure 800 mL of deionized water into a 1 L beaker.

-

While stirring, slowly add 100 g of Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) and allow it to dissolve completely.

-

Add 25 g of Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) and continue stirring until fully dissolved.

-

Add 20 g of Citric Acid (C₆H₈O₇) and stir until the solution is clear.

-

-

Volume Adjustment:

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

-

pH Adjustment:

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to the desired value (e.g., 5.0 for the Ni-9 bath) by slowly adding a dilute solution of sulfuric acid or sodium hydroxide.[5]

-

Electroplating Procedure

-

Substrate Preparation:

-

Mechanically polish the substrate to the desired smoothness.

-

Degrease the substrate by washing with a suitable solvent (e.g., acetone, ethanol).

-

Rinse thoroughly with deionized water.

-

Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% HCl) for a short period, followed by a thorough rinse with deionized water.

-

-

Plating Setup:

-

Pour the prepared this compound electroplating bath into the plating tank.

-

Heat the bath to the desired operating temperature (e.g., 25 °C) and maintain it throughout the process.[5]

-

Suspend the nickel anode and the prepared substrate (cathode) in the bath, ensuring they are parallel to each other and not in contact.

-

Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

-

-

Electrodeposition:

-

Set the power supply to the desired current density (e.g., 2 A/dm²).[5]

-

Turn on the power supply to initiate the plating process.

-

Continue plating for the predetermined time required to achieve the desired coating thickness.

-

-

Post-Plating Treatment:

-

Turn off the power supply.

-

Carefully remove the plated substrate from the bath.

-

Rinse the substrate thoroughly with deionized water.

-

Dry the plated substrate using a stream of warm air or by placing it in a desiccator.

-

Mandatory Visualization

The following diagram illustrates the general workflow for this compound electroplating.

Caption: Workflow for this compound Electroplating.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nmfrc.org [nmfrc.org]

- 6. US20070071999A1 - Nickel plating solution and its preparation method, nickel plating method and printed wiring board copper foil - Google Patents [patents.google.com]

- 7. US7842397B2 - Nickel plating solution and its preparation method, nickel plating method and printed wiring board copper foil - Google Patents [patents.google.com]

- 8. JP4643690B2 - Nickel plating bath for electroplating - Google Patents [patents.google.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Nickel Citrate Catalysts for Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel citrate catalysts and their application in hydrogenation reactions. The methodologies are compiled from various scientific sources to ensure a comprehensive and practical guide for laboratory and development settings.

Introduction